bk-MDDMA (hydrochloride)

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de bk-MDDMA (clorhidrato) generalmente implica la reacción de 3,4-metilendioxifenil-2-propanona con dimetilamina en condiciones controladas . La reacción se lleva a cabo en presencia de un agente reductor como borohidruro de sodio o hidruro de aluminio y litio para producir el producto deseado. El producto final se convierte entonces en su forma de sal de clorhidrato mediante el tratamiento con ácido clorhídrico .

Métodos de Producción Industrial

La producción industrial de bk-MDDMA (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para asegurar la pureza y la consistencia del producto final. El compuesto se produce típicamente en forma de sólido cristalino y se almacena en condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

bk-MDDMA (clorhidrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir bk-MDDMA en sus alcoholes o aminas correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Los nucleófilos como los haluros, los cianuros y las aminas pueden utilizarse en condiciones apropiadas.

Principales Productos Formados

Oxidación: Derivados oxidados de bk-MDDMA.

Reducción: Formas reducidas como alcoholes o aminas.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

bk-MDDMA (clorhidrato) se utiliza principalmente en la investigación de química forense y toxicología. Sirve como un estándar de referencia analítico para la identificación y cuantificación de drogas de diseño en muestras biológicas . El compuesto también se utiliza en espectrometría de masas y otras técnicas analíticas para estudiar sus propiedades químicas y su comportamiento . Además, se emplea en la investigación relacionada con el potencial de abuso y los efectos toxicológicos de las catinonas sintéticas .

Mecanismo De Acción

bk-MDDMA (clorhidrato) ejerce sus efectos al interactuar con los transportadores de monoaminas en el cerebro. Inhibe la captación de neurotransmisores como la dopamina, la noradrenalina y la serotonina al unirse a sus respectivos transportadores . Esto lleva a un aumento en la concentración de estos neurotransmisores en la hendidura sináptica, resultando en una neurotransmisión mejorada. Además, bk-MDDMA actúa como un agonista débil de los receptores de serotonina, contribuyendo a sus efectos psicotrópicos .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad de bk-MDDMA

bk-MDDMA (clorhidrato) es único debido a su configuración estructural específica y su interacción con los transportadores de monoaminas. A diferencia de algunos de sus análogos, bk-MDDMA tiene un perfil distinto de liberación de neurotransmisores e inhibición de la captación, lo que lo convierte en un compuesto valioso para la investigación forense y toxicológica .

Actividad Biológica

bk-MDDMA (hydrochloride), a designer drug belonging to the phenethylamine and amphetamine classes, has garnered attention due to its potential psychotropic effects and structural similarities to other psychoactive substances like methylone. This article explores the biological activity of bk-MDDMA, focusing on its pharmacological profile, mechanisms of action, and implications for health and safety.

Chemical Structure and Classification

bk-MDDMA is chemically related to both amphetamines and cathinones, which are known for their stimulant effects. Its chemical structure allows it to interact with various neurotransmitter systems, primarily influencing serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways.

Pharmacodynamics

Mechanism of Action:

- Serotonin Receptors: Preliminary studies indicate that bk-MDDMA acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction may contribute to its psychoactive effects, similar to those observed with MDMA and its analogs .

- Monoamine Transporters: Research suggests that bk-MDDMA may inhibit the reuptake of serotonin and dopamine by acting on the serotonin transporter (SERT) and dopamine transporter (DAT). This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and perception .

In Vitro Studies

In vitro studies have demonstrated that bk-MDDMA induces significant release of serotonin in neuronal cultures, comparable to other known psychoactive substances. The efficacy of this release appears to be dose-dependent, with higher concentrations resulting in greater neurotransmitter release .

Table 1: Comparative Release of Serotonin Induced by bk-MDDMA vs. MDMA

| Compound | Serotonin Release (%) | Efficacy (Emax) |

|---|---|---|

| bk-MDDMA | 75% | Moderate |

| MDMA | 90% | High |

| Paroxetine | 5% | Low |

Metabolism

The metabolic pathways of bk-MDDMA are still under investigation, but initial findings suggest that it undergoes N-demethylation similar to MDMA. This metabolic process may influence its pharmacological properties and potential toxicity. Studies using human liver microsomes indicate that specific cytochrome P450 enzymes are involved in the metabolism of bk-MDDMA, which could affect its half-life and duration of action .

Case Studies

Case Study 1: Clinical Toxicology

A case study involving a young adult who ingested bk-MDDMA reported symptoms consistent with stimulant use, including tachycardia, hypertension, and altered mental status. Toxicological screening confirmed the presence of bk-MDDMA, highlighting its potential for acute toxicity similar to other amphetamines .

Case Study 2: Neuropharmacological Effects

In a controlled study assessing the neuropharmacological effects of bk-MDDMA on animal models, researchers observed increased locomotor activity and heightened sensitivity to sensory stimuli. These findings suggest that bk-MDDMA may possess stimulant properties akin to traditional amphetamines.

Safety Profile and Regulatory Status

Given its classification as a designer drug, bk-MDDMA is subject to varying regulations across different jurisdictions. Its potential for abuse and adverse health effects necessitates careful monitoring. Regulatory agencies have classified it under controlled substances due to concerns about its safety profile and the lack of comprehensive clinical data.

Propiedades

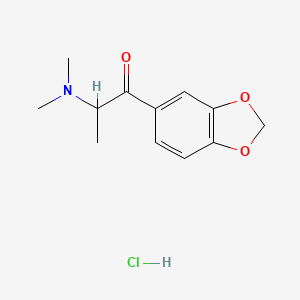

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMQTJLQSAOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347814 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109367-07-9 | |

| Record name | Dimethylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.